2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-15(2,3)14(20)19-10-12-13(18-8-7-17-12)11-5-4-6-16-9-11/h4-9H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSIJJKZVSJUKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC=CN=C1C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
Molecular Formula: CHNO
Molecular Weight: 308.37 g/mol
IUPAC Name: this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Formation of the Pyrazinyl-Pyridinyl Intermediate:
- Coupling of a pyrazine derivative with a pyridine derivative using palladium-catalyzed cross-coupling.
-
Amidation:
- Reaction of the intermediate with an appropriate amine under basic conditions to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. For instance:
- Cell Viability and Apoptosis:
The mechanism by which this compound exerts its biological effects appears to involve:
-
Inhibition of Enzymatic Activity:
- The compound may act as an inhibitor for specific enzymes linked to cancer proliferation, potentially through competitive inhibition at active sites.
- Induction of Apoptosis:
Research Findings and Case Studies
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| K562 | 25 | Induces apoptosis via cell cycle arrest | |
| A549 | 30 | Inhibits proliferation through enzyme inhibition | |
| MCF7 | 20 | Induces apoptosis and alters gene expression |
Case Study: K562 Cell Line
In a detailed study involving the K562 leukemia cell line, treatment with varying concentrations of the compound showed a dose-dependent decrease in cell viability. The compound induced apoptosis as evidenced by increased Annexin V staining and decreased Bcl2 expression over time .
Scientific Research Applications
Medicinal Chemistry Applications
This compound is investigated for its role as a potential therapeutic agent due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance:
- Case Study : A study evaluated the efficacy of pyrazine derivatives in inhibiting cancer cell proliferation. The results showed that modifications in the pyridine and pyrazine rings significantly enhanced anticancer activity .
Antimicrobial Properties
The compound's structure suggests potential antibacterial and antifungal activities. Studies have shown that derivatives containing pyridine and pyrazine moieties can disrupt microbial cell membranes.
- Case Study : A series of experiments demonstrated that compounds with similar structures to this compound had notable effects against resistant strains of bacteria .
Biological Research Applications
The compound is also utilized in biological studies to understand enzyme interactions and receptor binding.
Enzyme Inhibition Studies
The ability of this compound to act as an enzyme inhibitor opens avenues for research in enzymology.
- Example : Investigations into the inhibition of specific enzymes like kinases have shown promising results, indicating the compound's potential as a lead in drug discovery .
Receptor Binding Affinity
Research has indicated that compounds with similar structures have high affinity for certain receptors, making them candidates for further pharmacological studies.
- Example : Binding assays revealed that derivatives could effectively bind to dopamine receptors, suggesting potential applications in neuropharmacology .
Chemical Reactions Analysis
Amide Bond Formation and Stability
The compound is synthesized via amide coupling between pivaloyl chloride (2,2-dimethylpropanoyl chloride) and 3-(pyridin-3-yl)pyrazin-2-ylmethanamine. This reaction typically occurs under Schotten-Baumann conditions, with triethylamine as a base in dichloromethane at 273 K, achieving yields up to 73% .
Key Observations :
-
Intramolecular C–H⋯O hydrogen bonding stabilizes the amide group, reducing susceptibility to hydrolysis .
-
The tert-butyl group provides steric hindrance, limiting nucleophilic attack at the carbonyl carbon .
Nucleophilic Substitution on Aromatic Rings
The pyrazine and pyridine rings exhibit reactivity toward electrophilic aromatic substitution (EAS) and nucleophilic substitution , depending on reaction conditions.
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Chlorination | Cl₂, FeCl₃ (Lewis acid) | 5-Chloro derivative | 45% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-pyrazine analog | 32% |
Mechanistic Notes :
-
Pyrazine’s electron-deficient nature directs substitution to the 5-position.
-
Pyridine’s meta-directing effect influences substitution patterns on the pyridinyl moiety .
Reduction Reactions
The amide group can be reduced to a secondary amine using LiAlH₄ in tetrahydrofuran (THF), yielding 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propylamine.
Optimized Protocol :
-
Reagent: LiAlH₄ (4 equiv), THF, reflux (66°C), 6 hours.
-
Yield: 68%.
Challenges :
-
Over-reduction of pyrazine rings is mitigated by controlled stoichiometry.
Cross-Coupling Reactions
The pyrazine ring participates in Negishi coupling with alkyl halides via Pd catalysis, enabling functionalization at the 2-position .
Example :
-
Organozinc reagent: Ethylmagnesium bromide + ZnCl₂.
-
Catalyst: Pd(PPh₃)₄, continuous flow reactor.
Advantages :
Hydrogen Bonding and Supramolecular Interactions
In crystalline states, the compound forms N–H⋯N hydrogen-bonded chains (as seen in analogs), stabilizing its structure . These interactions are critical for:
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (e.g., HCl, 110°C), the pyrazine ring undergoes ring-opening hydrolysis , producing fragmented carbonyl compounds. Conversely, basic conditions (NaOH, ethanol) yield stable sodium salts of the amide.
Q & A
Q. What is the standard synthesis protocol for 2,2-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide in academic research?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
Intermediate Preparation : Synthesis of pyridinyl and pyrazinyl intermediates via halogenation or cross-coupling reactions.
Coupling Reactions : Amide bond formation between 2,2-dimethylpropanoyl chloride and the amine-functionalized pyrazine intermediate.
Purification : Column chromatography or recrystallization using solvents like dichloromethane/hexane mixtures.
Optimization : Adjusting reaction temperatures (e.g., 60–80°C) and catalysts (e.g., Pd/C or CuI) to enhance yields (typically 60–75%) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm proton environments and connectivity .
- X-ray Crystallography : Resolve 3D structure using SHELX software; refine data with SHELXL to address disorder or twinning .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 298.15 [M+H]⁺) .
- FTIR : Identify carbonyl (C=O, ~1650 cm⁻¹) and aromatic stretching bands .
Q. How can researchers optimize the synthetic yield of this compound while maintaining purity during scale-up?
Methodological Answer:
- Solvent Systems : Use DMF or THF for solubility; switch to greener solvents (e.g., cyclopentyl methyl ether) for scalability .
- Catalyst Screening : Test PdCl₂(PPh₃)₂ vs. CuI for coupling efficiency; optimize loading (1–5 mol%) .
- Inline Analytics : Implement PAT (Process Analytical Technology) with HPLC to monitor reaction progression .
- Workflow Automation : Use flow chemistry for precise control of reaction parameters (e.g., residence time) .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound?
Methodological Answer:
- Target Validation : Use surface plasmon resonance (SPR) to quantify binding affinity (KD) to kinase targets .
- Orthogonal Assays : Compare enzymatic inhibition (IC₅₀) with cellular assays (e.g., apoptosis in HeLa cells) .
- Structural Analysis : Perform molecular docking (AutoDock Vina) to correlate activity with binding poses .
- In Vivo Models : Validate pharmacokinetics (e.g., t₁/₂, AUC) in rodent models to address bioavailability discrepancies .
Q. What are the key considerations in designing SAR studies for derivatives of this compound?
Methodological Answer:
- Substituent Positioning : Modify pyridine (C3 vs. C4) or pyrazine (N1 vs. N2) positions to assess steric/electronic effects .
- Bioisosteric Replacement : Replace pyridinyl with thiazole or isoquinoline to probe heterocycle contributions .
- In Silico Screening : Use QSAR models (e.g., CoMFA) to predict activity of virtual libraries .
Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction?
Methodological Answer:
- Polymorphism : Screen solvents (ethanol, acetonitrile) to isolate a single crystalline form .
- Data Quality : Collect high-resolution data (<1.0 Å) at synchrotron facilities to resolve disorder in the propanamide chain .
- Refinement : Apply SHELXL restraints for flexible methyl groups and anisotropic displacement parameters .
- Twinned Crystals : Use PLATON/TWINROTMAT to deconvolute overlapping reflections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
